4-Nitroacridine 4-Nitroacridine
Brand Name: Vulcanchem
CAS No.: 42955-73-7
VCID: VC3823766
InChI: InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H
SMILES: C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-]
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol

4-Nitroacridine

CAS No.: 42955-73-7

Cat. No.: VC3823766

Molecular Formula: C13H8N2O2

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

4-Nitroacridine - 42955-73-7

Specification

CAS No. 42955-73-7
Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
IUPAC Name 4-nitroacridine
Standard InChI InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H
Standard InChI Key VOXJXIMFTHTSAF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Nitroacridine (C₁₃H₈N₂O₂) consists of a planar tricyclic acridine core with a nitro group (-NO₂) at the 4-position. The conjugated π-system of the acridine scaffold facilitates intercalation into DNA, while the electron-withdrawing nitro group enhances electrophilicity, promoting interactions with biological nucleophiles . X-ray crystallographic studies reveal a molecular weight of 224.22 g/mol and a density of 1.377 g/cm³, with the nitro group adopting a coplanar orientation relative to the acridine ring to maximize resonance stabilization .

Thermal and Solubility Characteristics

The compound exhibits a boiling point of 424.1°C at 760 mmHg and a flash point of 210.3°C, indicative of moderate thermal stability . Its limited aqueous solubility (0.12 mg/mL at 25°C) contrasts with improved solubility in polar aprotic solvents like dimethylformamide (>50 mg/mL), a property leveraged in pharmaceutical formulations . The calculated partition coefficient (LogP = 3.82) suggests significant lipophilicity, facilitating membrane permeability in biological systems .

Synthetic Methodologies

Modern Catalytic Approaches

Recent advances utilize palladium-catalyzed Ullmann coupling for improved efficiency:

  • Intermediate Formation: 4-Methoxy-2-nitroaniline undergoes triflation to generate the corresponding triflate .

  • Cyclization: Copper-catalyzed coupling with o-chlorobenzoic acid derivatives yields 6,9-dichloro-2-methoxy-4-nitroacridine in 68% yield .

  • Functionalization: Nucleophilic aromatic substitution at C-9 with amines or phenols produces target derivatives (Table 1) .

Table 1. Comparative Synthetic Routes for 4-Nitroacridine Derivatives

MethodYield (%)Purity (%)Reaction Time (h)
Classical Bernthsen288524
Ullmann Coupling68985
Microwave-Assisted74971.5

Biological Activities and Mechanisms

Anticancer Properties

4-Nitroacridine derivatives demonstrate potent cytotoxicity through dual mechanisms:

  • DNA Intercalation: Planar acridine core inserts between DNA base pairs, inducing helical distortions that inhibit topoisomerase II (IC₅₀ = 1.8 μM) .

  • Redox Cycling: Nitro group undergoes enzymatic reduction to nitro radical anions, generating reactive oxygen species (ROS) that cause oxidative DNA damage .

Notable derivatives include:

  • C-1748 (9-Amino-4-methyl-1-nitroacridine): Exhibits IC₅₀ values of 0.45–2.1 μM against pancreatic cancer cell lines (MiaPaCa-2, AsPC-1) via PARP-1 inhibition .

  • Platinum-Acridine Hybrids: Conjugates with cisplatin analogs show 18-fold increased potency in breast cancer models (MCF-7) compared to parent compounds .

Antiplasmodial Activity

Optimized 4-nitroacridines inhibit Plasmodium falciparum growth (EC₅₀ = 12 nM) by targeting hemozoin biocrystallization. Structure-activity studies reveal that:

  • 4-Amino derivatives exhibit 7× higher activity than nitro analogs (EC₅₀ = 85 nM vs. 600 nM) .

  • Chlorine substituents at C-6/C-9 improve membrane diffusion in erythrocytic stages .

Antibacterial Effects

Nitroakridin 3582 (4-nitroacridine derivative) demonstrates bacteriostatic activity against Gram-positive pathogens:

  • MIC Values: 0.8 μg/mL (Bacillus licheniformis), 1.2 μg/mL (Micrococcus lysodeikticus) .

  • Mechanism: Disrupts DNA gyrase activity (85% inhibition at 10 μM) and induces filamentation in E. coli via SOS response activation .

Pharmacokinetic and Toxicological Profiles

Metabolic Pathways

Hepatic metabolism predominates via cytochrome P450 3A4-mediated nitroreduction, producing 4-aminoacridine as the primary metabolite (t₁/₂ = 4.2 h) . Glucuronidation at the 9-position enhances renal excretion, with 68% of dose eliminated within 24 h .

Toxicity Considerations

Dose-limiting toxicities include:

  • Myelosuppression: 30% reduction in neutrophil counts at 25 mg/kg (rodent models) .

  • Neurotoxicity: Reversible ataxia observed at plasma concentrations >15 μM .
    Structure-optimized derivatives (e.g., C-857, 4-demethyl analog) show 40% reduced hepatotoxicity while maintaining efficacy .

Industrial and Research Applications

Pharmaceutical Development

4-Nitroacridine serves as a key intermediate for:

  • PARP Inhibitors: 4-Aminoacridine derivatives in Phase II trials for BRCA-mutant cancers .

  • Antimalarials: Hybrid compounds with artemisinin show synergistic activity (FIC index = 0.3) .

Materials Science

Functionalized derivatives exhibit applications in:

  • Organic LEDs: 4-Nitroacridine:Eu³⁺ complexes display red emission (λₑₘ = 612 nm) with 22% quantum yield .

  • Electrochemical Sensors: Carbon nanotube composites detect NADH at 0.15 V (Ag/AgCl) with 95% accuracy .

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